molecular formula C7H9N B14528442 Hepta-3,6-dienenitrile CAS No. 62393-15-1

Hepta-3,6-dienenitrile

Cat. No.: B14528442
CAS No.: 62393-15-1
M. Wt: 107.15 g/mol
InChI Key: WBSMPAAFNGXUDE-UHFFFAOYSA-N
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Description

Hepta-3,6-dienenitrile is an organic compound characterized by the presence of two conjugated double bonds and a nitrile group. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable subject in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-3,6-dienenitrile can be synthesized through various methods, including free-radical cyclizations. One common approach involves the treatment of 2-(N-methylanilino)-alka-2,5-dienenitriles with Bu3SnH (tributyltin hydride) and a radical initiator such as azoisobutyronitrile (AIBN) in refluxing deoxygenated anhydrous benzene . This reaction typically yields the desired compound in good yields.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification, and quality control to ensure the compound’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions: Hepta-3,6-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The double bonds in this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or substituted nitriles.

Scientific Research Applications

Hepta-3,6-dienenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hepta-3,6-dienenitrile involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of conjugated double bonds and the nitrile group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Hepta-3,6-dienenitrile can be compared with other similar compounds, such as:

    Acetonitrile (CH3CN): A simple nitrile with a single carbon-nitrogen triple bond.

    Acrylonitrile (CH2=CHCN): Contains a carbon-carbon double bond and a nitrile group.

    But-3-enenitrile (CH2=CHCH2CN): Similar structure with a single double bond and a nitrile group.

Properties

CAS No.

62393-15-1

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

hepta-3,6-dienenitrile

InChI

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h2,4-5H,1,3,6H2

InChI Key

WBSMPAAFNGXUDE-UHFFFAOYSA-N

Canonical SMILES

C=CCC=CCC#N

Origin of Product

United States

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